molecular formula C₁₆H₁₃F₂NO₄S B1662742 Flosulide CAS No. 80937-31-1

Flosulide

Cat. No. B1662742
CAS RN: 80937-31-1
M. Wt: 353.3 g/mol
InChI Key: CXJONBHNIJFARE-UHFFFAOYSA-N
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Patent
US04375479

Procedure details

12.8 g of 5-amino-6-(2,4-difluorophenoxy)-1-indanone in 95 ml of pyridine was combined at 0° C. with 8.3 ml of methanesulfonyl chloride. After 3 hours at 0° C. and 16 hours at 20° C., the mixture was concentrated, the residue taken up in chloroform, the solution washed with 1 N hydrochloric acid, and concentrated. Chromatography of the residue over silica gel with dichloromethane-ethyl acetate yielded 1.2 g of 6-(2,4-difluorophenoxy)-5-bis(methylsulfonyl)amino-1-indanone, mp 190° C. (from toluene) and subsequently 8.9 g of 6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone, mp 153° C. (from ethanol).
Name
5-amino-6-(2,4-difluorophenoxy)-1-indanone
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19])[C:7](=[O:20])[CH2:6][CH2:5]2.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>N1C=CC=CC=1>[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:20])=[CH:3][C:2]=1[N:1]([S:22]([CH3:21])(=[O:24])=[O:23])[S:22]([CH3:21])(=[O:24])=[O:23].[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:20])=[CH:3][C:2]=1[NH:1][S:22]([CH3:21])(=[O:24])=[O:23]

Inputs

Step One
Name
5-amino-6-(2,4-difluorophenoxy)-1-indanone
Quantity
12.8 g
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1OC1=C(C=C(C=C1)F)F)=O
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
95 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
16 hours at 20° C., the mixture was concentrated
Duration
16 h
WASH
Type
WASH
Details
the solution washed with 1 N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(OC2=C(C=C3CCC(C3=C2)=O)N(S(=O)(=O)C)S(=O)(=O)C)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
FC1=C(OC2=C(C=C3CCC(C3=C2)=O)NS(=O)(=O)C)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.